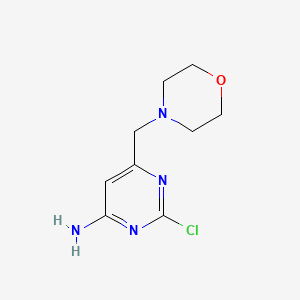

2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. In one experiment, an ice-cooled solution of a mixture of 2-chloro-6-(4-morpholinylmethyl)-4-pyrimidinamine and another compound in dry N,N-dimethylformamide was treated with sodium hydride. The reaction mixture was stirred with cooling for 1 hour and at ambient temperature for a further 1 hour .Wissenschaftliche Forschungsanwendungen

Heterocyclic Amines in Cancer Research

Research has highlighted the significance of heterocyclic amines, including pyrimidine derivatives, in understanding cancer mechanisms. Heterocyclic amines are formed in meats cooked at high temperatures and have been implicated in mammary gland cancer in animal models. These findings suggest a potential role of heterocyclic amine exposure in human breast cancer, emphasizing the importance of studying compounds like 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine in carcinogenic research (Snyderwine, 1994).

Pharmacological Interest in Morpholine and Pyrans Derivatives

Morpholine derivatives, part of the 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine structure, exhibit a broad spectrum of pharmacological activities. The review of morpholine and pyrans derivatives shows their significant role in developing new drugs with diverse pharmacological actions. This research underlines the potential of compounds with morpholine structures in drug discovery (Asif & Imran, 2019).

CNS Acting Drugs from Pyrimidine Derivatives

A literature search identified pyrimidine derivatives as a rich source for synthesizing compounds with potential Central Nervous System (CNS) activity. Compounds containing pyrimidine structures are explored for their effects ranging from depression and euphoria to convulsion, highlighting the versatile applications of pyrimidine derivatives in CNS drug development (Saganuwan, 2017).

Pyrimidine Derivatives in Pharmaceutical Development

Pyrimidine derivatives are recognized for their wide range of pharmacological activities, making the pyrimidine core a promising scaffold for new biologically active compounds. This analysis of pyrimidine derivatives used in medical practice demonstrates their potential in antiviral, psychotropic, antimicrobial, antitumor, and other therapeutic areas, underscoring the importance of continued research on pyrimidine derivatives (Chiriapkin, 2022).

Anti-inflammatory Activities of Pyrimidines

Recent developments in the synthesis and study of pyrimidine derivatives have shown potent anti-inflammatory effects. This research highlights the potential of pyrimidines as therapeutic agents in treating inflammation, providing insights into their structure–activity relationships and suggesting directions for developing new anti-inflammatory compounds (Rashid et al., 2021).

Safety and Hazards

The safety data sheet of a similar compound, 2-chloro-6-methylpyrimidin-4-amine, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Eigenschaften

IUPAC Name |

2-chloro-6-(morpholin-4-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O/c10-9-12-7(5-8(11)13-9)6-14-1-3-15-4-2-14/h5H,1-4,6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACMMDDTLSSQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)

![1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea](/img/structure/B1409359.png)

![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)

![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)

![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)

![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)